molecular formula C27H22F2N4O4 B2595128 3-allyl-N-benzyl-1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 902625-10-9

3-allyl-N-benzyl-1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2595128
CAS No.: 902625-10-9
M. Wt: 504.494
InChI Key: BMECXMBTUUQKGV-UHFFFAOYSA-N
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Description

3-allyl-N-benzyl-1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H22F2N4O4 and its molecular weight is 504.494. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-allyl-N-benzyl-1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with N-benzyl-2-((2,4-difluorophenyl)amino)-2-oxoethylamine, followed by the addition of allyl bromide and subsequent deprotection of the benzyl group.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N-benzyl-2-((2,4-difluorophenyl)amino)-2-oxoethylamine", "Allyl bromide", "Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (1.0 equiv) and N-benzyl-2-((2,4-difluorophenyl)amino)-2-oxoethylamine (1.2 equiv) in DMF and add DIPEA (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add allyl bromide (1.2 equiv) to the reaction mixture and stir at room temperature for an additional 24 hours.", "Step 3: Quench the reaction by adding methanol and stirring for 1 hour.", "Step 4: Concentrate the reaction mixture under reduced pressure and dissolve the residue in water.", "Step 5: Acidify the solution with HCl and extract the product with ethyl acetate.", "Step 6: Wash the organic layer with water and brine, dry over Na2SO4, and concentrate under reduced pressure.", "Step 7: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 8: Deprotect the benzyl group by dissolving the purified product in a mixture of HCl and methanol and stirring at room temperature for 24 hours.", "Step 9: Neutralize the reaction mixture with NaOH and extract the product with ethyl acetate.", "Step 10: Wash the organic layer with water and brine, dry over Na2SO4, and concentrate under reduced pressure.", "Step 11: Purify the final product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] }

CAS No.

902625-10-9

Molecular Formula

C27H22F2N4O4

Molecular Weight

504.494

IUPAC Name

N-benzyl-1-[2-(2,4-difluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C27H22F2N4O4/c1-2-12-32-26(36)20-10-8-18(25(35)30-15-17-6-4-3-5-7-17)13-23(20)33(27(32)37)16-24(34)31-22-11-9-19(28)14-21(22)29/h2-11,13-14H,1,12,15-16H2,(H,30,35)(H,31,34)

InChI Key

BMECXMBTUUQKGV-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N(C1=O)CC(=O)NC4=C(C=C(C=C4)F)F

solubility

not available

Origin of Product

United States

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